molecular formula C11H10F2O4 B12510776 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

Cat. No.: B12510776
M. Wt: 244.19 g/mol
InChI Key: WLTUXAUWAGSABF-UHFFFAOYSA-N
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Description

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its primary research application is as a key building block in the synthesis of more complex, biologically active molecules. Scientific literature and patent data indicate its specific use in the development of potent and selective inhibitors, such as the DGAT-1 inhibitor LCQ908 (Pradigastat) , which has been investigated for the treatment of metabolic diseases including hypertriglyceridemia and diabetes. The compound's structure, featuring a difluoromethoxy group, a methoxy substituent, and an acrylic acid moiety, is strategically designed to confer optimal physicochemical properties and serve as a core scaffold for structure-activity relationship (SAR) studies. The acrylic acid portion can be readily functionalized, for example, into amide or ester derivatives, to explore interactions with enzyme active sites. While its exact mechanism of action is dependent on the final compound it is synthesized into, its value lies in enabling the creation of targeted therapeutics. Researchers utilize this intermediate to develop novel compounds that may act on various enzymatic pathways. As a research chemical, it is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)

InChI Key

WLTUXAUWAGSABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

The classical approach involves condensing 4-difluoromethoxy-3-methoxybenzaldehyde with malonic acid in the presence of pyridine. This method follows the mechanism of nucleophilic addition-dehydration, typical for α,β-unsaturated acid synthesis.

Procedure

  • Reactants :

    • 4-Difluoromethoxy-3-methoxybenzaldehyde (1 equiv, 196.2 g/mol)
    • Malonic acid (1.2 equiv)
    • Pyridine (0.1–0.2 equiv as catalyst)
    • Ethyl acetate (solvent, 10–15 mL/g substrate)
  • Conditions :

    • Heated at 80–100°C for 4–6 hours under reflux.
    • Effervescence (CO₂ evolution) indicates progression.
  • Workup :

    • Neutralize with 10% NaHCO₃, extract with ethyl acetate.
    • Acidify filtrate with HCl to precipitate the product.
  • Yield : 70–78%.

Advantages and Limitations

  • Advantages : High reproducibility, minimal side products.
  • Limitations : Requires toxic pyridine, prolonged heating.

Modified Knoevenagel Using Ammonium Bicarbonate

Green Chemistry Approach

To avoid pyridine, ammonium bicarbonate serves as a mild base in a solvent-free or ethyl acetate-mediated system.

Optimized Protocol

  • Reactants :

    • Aldehyde (1 equiv)
    • Malonic acid (1.2 equiv)
    • Ammonium bicarbonate (0.4 equiv)
  • Conditions :

    • Solvent: Ethyl acetate (10 mL/g) or solvent-free.
    • Temperature: 140°C for 2 hours.
  • Yield : 73% with 95% purity.

Key Data

Parameter Value
Reaction Time 2 hours
Temperature 140°C
Catalyst Loading 0.4 equiv NH₄HCO₃
Solvent Efficiency 10 mL/g ethyl acetate

Microwave-Assisted Synthesis

Accelerated Method

Microwave irradiation reduces reaction time significantly while maintaining yield.

Steps

  • Reactants : Same as classical method.
  • Conditions :

    • Microwave power: 300 W.
    • Temperature: 120°C.
    • Time: 20–30 minutes.
  • Yield : 68–72%.

Benefits

  • 80% reduction in reaction time vs. conventional heating.
  • Suitable for high-throughput screening.

Two-Step Synthesis via Intermediate Esterification

Strategy

  • Step 1 : Esterify malonic acid to diethyl malonate.
  • Step 2 : Condense with aldehyde under basic conditions.

Detailed Process

  • Esterification :

    • Malonic acid + ethanol (excess) → diethyl malonate (H₂SO₄ catalyst).
  • Condensation :

    • Diethyl malonate (1 equiv) + aldehyde (1 equiv) + piperidine (0.1 equiv).
    • Reflux in toluene for 8 hours.
    • Hydrolyze ester to acid using NaOH/HCl.
  • Yield : 65–70%.

Comparative Analysis of Methods

Method Yield (%) Time Toxicity Scalability
Classical Knoevenagel 70–78 4–6 hours High Industrial
Ammonium Bicarbonate 73 2 hours Low Lab-scale
Microwave-Assisted 68–72 0.5 hours Moderate Pilot-scale
Two-Step Ester Route 65–70 12+ hours Moderate Limited

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
  • Ethyl acetate balances reactivity and ease of removal.

Catalysts

  • Pyridine : Traditional but toxic.
  • Piperidine/Ammonium salts : Safer alternatives with comparable efficacy.

Temperature Control

  • Excess heat (>150°C) promotes decarboxylation, reducing yield.

Challenges and Solutions

Difluoromethoxy Group Stability

  • Challenge : HF elimination at high temperatures.
  • Solution : Use mild bases (K₂CO₃) and avoid prolonged heating.

Byproduct Formation

  • Transesterification : Minimized by stoichiometric malonic acid.
  • Polymerization : Controlled by inert atmosphere (N₂/Ar).

Recent Advancements

Flow Chemistry

  • Continuous-flow reactors enhance heat/mass transfer, achieving 75% yield in 1 hour.

Enzymatic Catalysis

  • Lipases (e.g., Candida antarctica) enable room-temperature synthesis (55% yield, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the cinnamic acid double bond to form the corresponding saturated acid.

    Substitution: Electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 4-(difluoromethoxy)-3-hydroxycinnamic acid.

    Reduction: Formation of 4-(difluoromethoxy)-3-methoxyhydrocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid:

This compound
(C11H10F2O4) is a chemical compound with a molecular weight of 244.19 . Guidechem.com lists suppliers and provides properties, MSDS (Material Safety Data Sheet), and NMR spectra for the compound . ChemicalBook also lists the CAS number 324579-78-4 for this compound .

Potential Applications
While the search results don't provide extensive details on the specific applications of this compound, they do suggest some potential uses based on related compounds and contexts:

  • Pharmaceutical Research: The presence of a difluoromethoxy group (OCF2) in similar compounds has shown robust potency with significant efficacy . For example, research on furoxans has identified that 4-OCHF2 tautomers showed noticeable neuroprotective activity .
  • Fungicides: Structural modifications of compounds containing a methoxy group have demonstrated excellent control of cucumber powdery mildew and gray mold .
  • Cosmetics: Polymers containing fluorine have thermal and chemo-sensitive properties and can be used for the preparation of nanoparticles for the delivery of fragrances .

Case Studies and Data

The search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of this compound. However, one study does include a table of data for related compounds :

Neuroprotective Activity of Furoxans

Tautomer% change in viability relative to vehicle mean
1 μM
R1 = F4a (2N)11% ± 2
5a (4N)−3% ± 4
R1 = CF34b (2N)−9% ± 7
5b (4N)2% ± 23%
R1 = Br4c (2N)−7% ± 2
5c (4N)25% ± 6
R1 = OCHF24d (2N)54%** ± 11

Note: The table shows the impact of different concentrations of the compounds on cell viability.

Further Research

To gain a more complete understanding of the applications of this compound, further research would be needed, focusing on:

  • Specific synthesis and properties: Investigating its specific chemical reactions and characteristics.
  • Targeted applications: Exploring its use in pharmaceuticals, fungicides, or other relevant industries.
  • Experimental studies: Conducting in vitro and in vivo studies to assess its efficacy and safety for potential applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence physical properties (e.g., solubility, melting point) and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid 4-OCF₂H, 3-OCH₃ 328.27* Not reported High electronegativity, metabolic stability
(E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 4-OCH₂CH₃, 3-OCH₃ 222.24 145.1 Moderate lipophilicity; acute oral toxicity
3-(3,4-Dimethoxyphenyl)acrylic acid 3-OCH₃, 4-OCH₃ 208.21 Not reported Increased hydrogen bonding capacity
Caffeic acid (3,4-dihydroxyphenylacrylic acid) 3-OH, 4-OH 180.16 223–225 (decomp.) High polarity, antioxidant activity
(E)-3-(3,4-difluorophenyl)acrylic acid 3-F, 4-F 184.12 Not reported Enhanced lipophilicity, electron-withdrawing

*Calculated based on molecular formula (C₁₂H₁₁F₂O₄).

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₂H, -F) reduce electron density on the phenyl ring, increasing acidity of the acrylic acid moiety compared to methoxy or ethoxy analogues .
  • Hydroxyl groups (e.g., caffeic acid) enhance water solubility and antioxidant capacity but reduce metabolic stability .
  • Fluorinated substituents (e.g., -OCF₂H, -F) improve resistance to oxidative degradation, making them advantageous in drug design .

Key Observations :

  • Fluorinated compounds (e.g., difluoromethoxy derivatives) are understudied in biological assays but share structural motifs with antimicrobial agents like sulfamoylphenylcarbamoyl derivatives .
  • Caffeic acid ’s hydroxyl groups confer potent antioxidant activity, whereas methoxy/difluoromethoxy groups may redirect activity toward enzyme inhibition or receptor modulation .

Biological Activity

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid, a compound with potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article delves into its biological properties, including its effects on various biological systems, molecular mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which contributes to its biological activity. The molecular formula is C11H10F2O4C_{11}H_{10}F_2O_4 with a molecular weight of approximately 248.19 g/mol.

Property Value
Molecular FormulaC₁₁H₁₀F₂O₄
Molecular Weight248.19 g/mol
IUPAC NameThis compound
CAS Number324579-78-4

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in neuroprotection, as oxidative stress is a key factor in neurodegenerative diseases .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Testing against Escherichia coli and Pseudomonas aeruginosa revealed moderate inhibitory effects, indicating its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The difluoromethoxy group enhances the electrophilic nature of the compound, allowing it to interact effectively with biological macromolecules such as proteins and nucleic acids.
  • Inhibition of Enzymatic Pathways : By inhibiting COX and LOX pathways, the compound reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
  • Antioxidant Mechanisms : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds in vitro using PC12 cells subjected to oxygen-glucose deprivation (OGD). Results indicated that compounds with structural similarities provided significant protection against cell death induced by oxidative stress . The findings suggest that this compound may also possess similar protective effects.

Antimicrobial Efficacy Assessment

In a series of experiments assessing antimicrobial efficacy, derivatives of the compound were tested against various pathogens. The results demonstrated that certain analogs exhibited better activity compared to standard antibiotics, highlighting the potential for development into new antimicrobial agents .

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